1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol
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Overview
Description
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol is an organic compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and a cyclohexanol moiety
Preparation Methods
The synthesis of 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol.
Catalytic Hydrogenation: The starting material is dissolved in an organic solvent and subjected to catalytic hydrogenation using a Co-NiO dual catalyst at a temperature range of 80-140°C and a pressure of 0.1-0.5 MPa.
Crystallization: After the reaction, the solution is cooled, and concentrated hydrochloric acid is added dropwise to induce crystallization.
Chemical Reactions Analysis
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antidepressants and analgesics.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems, including serotonin and norepinephrine reuptake inhibition.
Industrial Applications: It is used in the production of fine chemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol involves its interaction with neurotransmitter systems. It inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal, increasing the levels of these neurotransmitters in the synaptic cleft. This action is similar to that of venlafaxine, a well-known antidepressant .
Comparison with Similar Compounds
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol can be compared with other similar compounds:
Venlafaxine: Both compounds inhibit serotonin and norepinephrine reuptake, but this compound has a different structural framework.
Tramadol: This compound shares a similar cyclohexanol moiety and is used as an analgesic.
Properties
CAS No. |
89090-39-1 |
---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H29NO2/c1-20-13-11-18(12-14-20,19(21)9-4-3-5-10-19)16-7-6-8-17(15-16)22-2/h6-8,15,21H,3-5,9-14H2,1-2H3 |
InChI Key |
DOAIELFEHPUXCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)C3(CCCCC3)O |
Origin of Product |
United States |
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